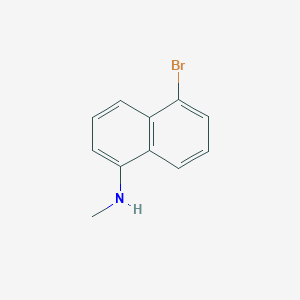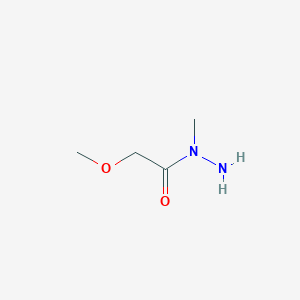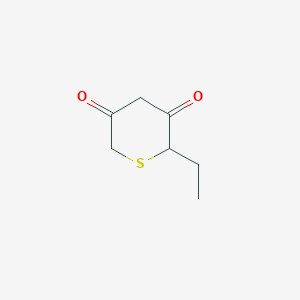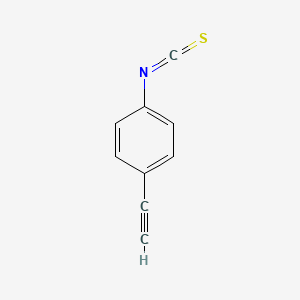
5-bromo-N-methylnaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-methylnaphthalen-1-amine (5-BNMNA) is an organic compound with a wide range of applications in scientific research. It is an amine that is derived from naphthalene, a hydrocarbon found in many petroleum products. 5-BNMNA is a versatile compound that has been used in a variety of experiments, ranging from biochemical and physiological research to drug synthesis and development.
Applications De Recherche Scientifique
5-bromo-N-methylnaphthalen-1-amine has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. In addition, 5-bromo-N-methylnaphthalen-1-amine has been used in the study of enzyme kinetics, and in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 5-bromo-N-methylnaphthalen-1-amine is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various drugs, as well as in the synthesis of polymers. It is also believed to act as a ligand in coordination chemistry, and to interact with enzymes in biochemical and physiological research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-methylnaphthalen-1-amine are not yet fully understood. However, it has been suggested that it may have an effect on enzyme activity, as well as on the synthesis of various drugs. In addition, it has been suggested that it may have an effect on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-bromo-N-methylnaphthalen-1-amine in laboratory experiments is its versatility. It can be used in a variety of experiments, ranging from drug synthesis to enzyme kinetics. In addition, it is relatively easy to obtain and is relatively inexpensive. However, there are some limitations to using 5-bromo-N-methylnaphthalen-1-amine in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes have not yet been fully elucidated.
Orientations Futures
There are a number of potential future directions for the use of 5-bromo-N-methylnaphthalen-1-amine in scientific research. For example, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted into its potential applications in drug synthesis and development, as well as in the synthesis of polymers. Finally, further research could be conducted into its potential applications in enzyme kinetics and in the regulation of gene expression.
Méthodes De Synthèse
5-bromo-N-methylnaphthalen-1-amine is synthesized through a multi-step process that begins with the reaction of naphthalene with bromine and sodium hydroxide. This reaction produces 5-bromonaphthalene, which is then reacted with methyl iodide to form 5-bromo-N-methylnaphthalene. Finally, the 5-bromo-N-methylnaphthalene is reacted with ammonia to produce 5-bromo-N-methylnaphthalen-1-amine.
Propriétés
IUPAC Name |
5-bromo-N-methylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZMNCJLSFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)
